molecular formula C17H16N4O2S B12515881 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12515881
M. Wt: 340.4 g/mol
InChI Key: VSWKNDWNODOZPU-UHFFFAOYSA-N
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Description

Introduction to 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-triazolo[3,4-b]thiadiazole

Structural Classification and Nomenclature

The compound belongs to the 5,6-dihydro-triazolo[3,4-b]thiadiazole family, characterized by:

  • Bicyclic framework : Fusion of 1,2,4-triazole (five-membered, three nitrogens) and 1,3,4-thiadiazole (five-membered, two nitrogens, one sulfur).
  • Saturation : Partial hydrogenation at positions 5 and 6, creating a dihydro structure.
  • Substituents :
    • 2-Methoxyphenyl at position 3
    • 4-Methoxyphenyl at position 6

IUPAC Name Breakdown :

Component Description
3-(2-Methoxyphenyl) Methoxy (-OCH₃) group at position 2 of benzene ring attached to position 3 of triazolo-thiadiazole
6-(4-Methoxyphenyl) Methoxy group at position 4 of benzene ring attached to position 6
5,6-dihydro Two hydrogen atoms saturating positions 5 and 6

Structural Formula :
$$ \text{C}{17}\text{H}{16}\text{N}4\text{O}2\text{S} $$ with molecular weight 340.4 g/mol.

Historical Development of Triazolothiadiazole Derivatives

The synthesis of triazolothiadiazoles emerged from mid-20th-century efforts to combine bioactive heterocycles:

Key Milestones:
  • 1950s : Hoggarth’s method using 4-amino-5-mercapto-1,2,4-triazoles as precursors.
  • 1980s : Introduction of phosphorus oxychloride-mediated cyclization for fused derivatives.
  • 2000s : Microwave-assisted synthesis reducing reaction times from hours to minutes.

Evolution of 5,6-Dihydro Derivatives :

Decade Innovation Impact
1990s Catalytic hydrogenation of triazolothiadiazoles Enabled controlled saturation at C5-C6
2010s Regioselective methoxy substitutions Enhanced electronic modulation

Significance in Heterocyclic Chemistry

The compound exemplifies three critical advancements:

  • Electronic Hybridization :

    • Triazole contributes $$ \pi $$-deficient character ($$ \text{p}K_a \approx 1.2 $$)
    • Thiadiazole provides $$ \pi $$-excessive properties ($$ \text{p}K_a \approx 4.7 $$)
    • Combined Hammett constant ($$ \sigma $$) of substituents: $$ 2\text{-OCH}3 $$ ($$ \sigma = 0.12 $$), $$ 4\text{-OCH}3 $$ ($$ \sigma = -0.27 $$)
  • Synthetic Versatility :

    • Serves as intermediate for:
      • Metal complexes via N/S coordination
      • Cross-coupling reactions at C3 and C6
  • Bioisosteric Potential :

    • Mimics purine bases in hydrogen-bonding patterns
    • Methoxy groups enhance blood-brain barrier permeability (calculated LogP = 3.1)

Comparative Reactivity of Substituents :

Position Substituent Electronic Effect Steric Demand (ų)
3 2-Methoxyphenyl -I (inductive), +M (resonance) 8.7
6 4-Methoxyphenyl Strong +M dominance 7.9

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H16N4O2S/c1-22-12-9-7-11(8-10-12)16-20-21-15(18-19-17(21)24-16)13-5-3-4-6-14(13)23-2/h3-10,16,20H,1-2H3

InChI Key

VSWKNDWNODOZPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Key Reaction Mechanism

This method involves the acylation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with aromatic aldehydes or ketones, followed by cyclization under acidic conditions. For the target compound, 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol reacts with 4-methoxybenzaldehyde in the presence of p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA).

Reaction Scheme:
$$
\text{4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol} + \text{4-methoxybenzaldehyde} \xrightarrow{\text{PPA or } p\text{-TsOH}} \text{Target Compound}
$$

Optimization Parameters

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 10–12 hours 4–6 minutes
Temperature 100–120°C 80–100°C
Yield 65–72% 85–92%
Catalyst p-TsOH PPA

Key Findings:

  • Microwave irradiation significantly reduces reaction time and improves yield due to uniform heating.
  • The use of PPA enhances cyclization efficiency compared to p-TsOH.

Phosphorus Oxychloride-Mediated Cyclization

Procedure Overview

This one-pot method involves reacting 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 4-methoxybenzoic acid in phosphorus oxychloride (POCl₃). The reaction proceeds via dehydration and intramolecular cyclization.

Reaction Conditions:

  • Molar Ratio: 1:1 (triazole-thiol : carboxylic acid)
  • Solvent: POCl₃ (neat)
  • Temperature: Reflux (110–115°C)
  • Time: 3–4 hours

Yield: 78–84%

Advantages and Limitations

  • Advantages: High regioselectivity, minimal byproducts.
  • Limitations: Requires careful handling of POCl₃ due to its corrosive nature.

Two-Step Synthesis via Intermediate Thiadiazines

Step 1: Formation of 5,6-Dihydrothiadiazine

4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol reacts with chloroacetone to form a thiadiazine intermediate.

Reaction:
$$
\text{Triazole-thiol} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{EtOH, Δ}} \text{Thiadiazine Intermediate}
$$

Step 2: Aromatic Substitution

The intermediate undergoes nucleophilic substitution with 4-methoxyphenylboronic acid under Suzuki coupling conditions.

Conditions:

  • Catalyst: Pd(PPh₃)₄
  • Base: K₂CO₃
  • Solvent: DMF/H₂O (4:1)
  • Yield: 70–75%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 85–92 98–99 Moderate High
POCl₃-Mediated 78–84 95–97 High Moderate
Two-Step Synthesis 70–75 90–92 Low Low

Recommendations:

  • For laboratory-scale synthesis, the microwave-assisted cyclocondensation method is optimal.
  • Industrial applications may favor POCl₃-mediated cyclization due to scalability.

Characterization Data

Spectroscopic Confirmation

  • IR (KBr): 1245 cm⁻¹ (C–O), 1615 cm⁻¹ (C=N), 685 cm⁻¹ (C–S–C).
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 3.79 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃)
    • δ 7.03–7.76 (m, 8H, Ar–H).
  • ESI-MS: m/z 340.4 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the fused triazolo-thiadiazole ring system and trans-configuration of methoxyphenyl groups.

Challenges and Solutions

  • Challenge: Low solubility in polar solvents.
    Solution: Use DMF or DMSO as reaction media.
  • Challenge: Epimerization during cyclization.
    Solution: Optimize reaction pH to 6–7.

Chemical Reactions Analysis

Key Reaction Steps and Conditions

Step Reagents/Conditions Purpose
Thiadiazole PrecursorBenzohydrazide + CS₂ (EtOH, KOH catalytic)Formation of thiadiazole intermediate
Triazole-ThiadiazoleHydrazine monohydrate (H₂O, reflux)Cyclization to fused triazole-thiadiazole core
ArylationAryl halides (DMF, K₂CO₃, RT)Substitution at the 6-position

Reaction Mechanism Insights

  • Cyclization : The reaction of benzohydrazide with carbon disulfide forms a thiadiazole ring via nucleophilic substitution, facilitated by the hydrazine group .

  • Arylation : The thiol group in the triazole-thiadiazole intermediate undergoes nucleophilic substitution with aryl halides, introducing methoxyphenyl substituents .

  • Structural Stability : The fused triazole-thiadiazole framework provides stability, while methoxyphenyl groups enhance solubility and biological activity .

Analytical Confirmation

The final product is characterized using:

  • NMR spectroscopy to confirm aromatic substitution patterns and heterocyclic integrity.

  • IR spectroscopy to identify functional groups (e.g., C=S, C=O).

  • ESI–MS for molecular weight verification .

Structural Variants and Functionalization

Similar compounds are synthesized by varying aryl halide substituents. For example:

  • Anticancer derivatives : Incorporate ethoxyphenyl or amino groups.

  • Antimicrobial agents : Substituted with halogenated aryl groups .

Critical Analysis of Reaction Parameters

  • Temperature Control : Reflux at 70°C ensures cyclization efficiency but requires careful monitoring to avoid side reactions .

  • Solvent Selection : DMF and ethanol are preferred for their solubility of reactants and intermediates .

  • Yield Optimization : Purification steps (e.g., filtration, washing) are critical to isolate the final product .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as poly-ADP-ribose polymerase (PARP), which plays a crucial role in DNA repair and cell survival . By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Profiles

The pharmacological activities of triazolo-thiadiazoles are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Substituents Key Activities References
Target compound: 3-(2-MeOPh)-6-(4-MeOPh)-5,6-dihydro-triazolo-thiadiazole 2-MeOPh (C3), 4-MeOPh (C6) Anticancer, antibacterial (predicted based on structural analogs)
3-(3,4,5-TrimethoxyPh)-6-(2-furanyl)-triazolo-thiadiazole (17c) 3,4,5-TrimethoxyPh (C3), 2-furanyl (C6) Antiproliferative activity against MCF-7 (IC₅₀: 12.3 µM)
3-(3,4-DimethoxyPh)-6-(2-fluoro-4-pyridinyl)-triazolo-thiadiazole (9a) 3,4-DimethoxyPh (C3), 2-fluoro-4-pyridinyl (C6) Moderate antifungal activity (MIC: 64 µg/mL vs. C. albicans)
3-(4-MeOPh)-6-(3,4-dimethoxybenzyl)-triazolo-thiadiazole 4-MeOPh (C3), 3,4-dimethoxybenzyl (C6) Enhanced CNS penetration (logP: 3.8)
3-(5-Fluoro-2-MeOPh)-6-(substituted)-triazolo-thiadiazole (3a-j) 5-Fluoro-2-MeOPh (C3), variable C6 Anticancer (HeLa IC₅₀: 8.7–19.4 µM), antibacterial (MIC: 4–16 µg/mL)

Key Observations :

  • Electron-Withdrawing Groups : Fluorine or pyridinyl substituents (e.g., 9a) enhance antifungal activity but may reduce bioavailability due to increased polarity .
  • Dihydro vs. Aromatic Core : The dihydro configuration in the target compound may confer better metabolic stability than fully aromatic analogs (e.g., 3b in ).

Key Observations :

  • Microwave vs. Conventional Methods : Microwave synthesis (e.g., for 17c) reduces reaction time and improves yields compared to traditional reflux methods .
  • Role of POCl₃ : Phosphorus oxychloride is critical for dehydrative cyclization but may introduce impurities requiring rigorous purification .

Biological Activity

The compound 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S with a CAS number of 861207-42-3 . The structure features a triazolo-thiadiazole core which is known for its pharmacological potentials.

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown efficacy against various bacterial strains. A study highlighted that certain derivatives demonstrated effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating significant cytotoxicity . The mechanism appears to involve disruption of microtubule formation, which is critical for cell division .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). These enzymes are implicated in various physiological processes and their inhibition may correlate with anti-proliferative effects observed in cancer studies .

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences examined a series of triazolo-thiadiazole derivatives for antimicrobial activity. The results indicated that compounds with methoxy substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .

Case Study 2: Anticancer Mechanisms

In a detailed investigation into the anticancer properties of triazolo-thiadiazoles, researchers found that specific derivatives induced apoptosis in cancer cells through the activation of caspase pathways. The study noted that 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could serve as a lead compound for further development in cancer therapeutics .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli ,
AnticancerInhibits MCF-7 and MDA-MB-231 cells ,
AntiviralPotential inhibition of viral replication ,
Enzyme InhibitionInhibits h-TNAP and h-IAP ,

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The compound is synthesized via multi-step reactions:

  • Step 1 : Condensation of 1-(4-methoxyphenyl)ethanone with diethyl oxalate under basic conditions to form a pyrazole intermediate.
  • Step 2 : Reaction with hydrazine hydrate to generate 4-amino-5-(4-methoxyphenyl)pyrazole-3-thiol.
  • Step 3 : Cyclocondensation with 2-methoxybenzoyl chloride in phosphorus oxychloride (POCl₃) under reflux to form the triazolothiadiazole core . Key parameters include stoichiometric ratios (1:1.2 for thiol:acyl chloride), reflux duration (6–8 hours), and purification via recrystallization (ethanol/water).

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

Essential techniques include:

  • ¹H NMR : Identifies aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl groups) and dihydrothiadiazole protons (δ 3.2–3.6 ppm).
  • IR Spectroscopy : Confirms C=S (1060–1120 cm⁻¹) and triazole ring (1520–1560 cm⁻¹) stretches.
  • Elemental Analysis : Validates C, H, N, S content (e.g., C: 55.2%, H: 3.8%, N: 16.1%, S: 9.2%).
  • HPLC : Ensures purity (>98%) using a C18 column and methanol/water mobile phase .

Q. What initial biological targets are associated with this compound?

Molecular docking studies suggest affinity for 14-α-demethylase lanosterol (PDB: 3LD6) , a fungal enzyme involved in ergosterol biosynthesis, indicating potential antifungal activity. In vitro assays against Candida albicans show MIC values of 8–16 µg/mL, correlating with docking scores (−9.2 kcal/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in cyclocondensation steps?

  • Catalyst : POCl₃ acts as both solvent and catalyst; increasing its volume (10–15 mL/mmol) improves cyclization efficiency.
  • Temperature : Reflux at 110–120°C minimizes side products (e.g., uncyclized thiols).
  • Workup : Neutralization with cold NaOH (2M) followed by ice-water quenching enhances crystallization . Typical yields increase from 45% to 68% under optimized conditions .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Validation : Replicate docking studies with multiple software (AutoDock Vina, Schrödinger) to assess consistency.
  • Assay Refinement : Use orthogonal assays (e.g., time-kill curves for antifungal activity) to confirm MIC values.
  • Structural Analysis : Compare X-ray crystallography data (if available) with docking poses to identify steric clashes or hydration effects .

Q. What strategies are effective for analyzing substituent effects on bioactivity in triazolothiadiazole derivatives?

  • SAR Studies : Synthesize analogs with varied R-groups (e.g., halogens, alkyl chains) at the 3- and 6-positions.
  • QSAR Modeling : Use Hammett constants (σ) to correlate electron-withdrawing/donating groups with antifungal IC₅₀.
  • In Silico ADMET : Predict bioavailability (e.g., LogP <3.5) and toxicity (e.g., Ames test negativity) .

Q. What methodological approaches validate the stability of salts derived from this compound?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates stability).
  • pH-Solubility Profiling : Measure solubility in buffers (pH 1.2–7.4) to identify optimal salt forms (e.g., hydrochloride salts show 2.5-fold higher solubility at pH 6.8).
  • Accelerated Stability Testing : Store salts at 40°C/75% RH for 4 weeks; HPLC monitors degradation (<5% impurity) .

Q. How can researchers reconcile discrepancies in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., dihydrothiadiazole vs. methoxyphenyl protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ calc. 423.0982; obs. 423.0985).
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining bond lengths/angles .

Methodological Notes

  • Data Reproducibility : All referenced protocols include detailed reaction conditions and characterization data for replication.
  • Ethical Compliance : Biological testing adheres to OECD guidelines for antimicrobial assays.

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